Homoeriodictyol (+/-)-

Description

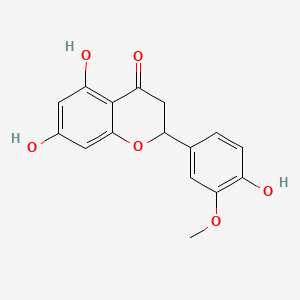

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020066 | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-98-9 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOERIODICTYOL (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homoeriodictyol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Homoeriodictyol

Abstract

Homoeriodictyol, a naturally occurring flavanone found in plants such as Eriodictyon californicum, is gaining significant attention within the scientific community for its diverse pharmacological activities.[1] Exhibiting potent antioxidant, anti-inflammatory, and neuroprotective properties, it presents a compelling profile for drug development professionals.[2][3][4] This technical guide provides an in-depth exploration of the core in vitro mechanisms of action of Homoeriodictyol. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind experimental designs and the validation of its molecular interactions. We will dissect its influence on key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory cascades like the NLRP3 inflammasome and NF-κB signaling. Furthermore, its role as a modulator of transient receptor potential (TRP) channels will be examined, linking its molecular action to potential therapeutic applications in pain management. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Homoeriodictyol's activity at the cellular and molecular level.

Section 1: Core Mechanism 1: Potent Antioxidant and Cytoprotective Activity via Nrf2/ARE Pathway Activation

Mechanistic Overview

A primary and extensively documented mechanism of Homoeriodictyol is its ability to counteract oxidative stress, a key pathological driver in numerous diseases. It achieves this not merely by direct radical scavenging, but more significantly by activating the master regulator of the antioxidant response: the Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5] Upon exposure to oxidative stress or inducers like Homoeriodictyol, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 complex, stabilizing Nrf2 and allowing it to translocate into the nucleus.[5][6] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[5][7] This transcriptional activation leads to the upregulation of Phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of glutathione synthesis like γ-glutamylcysteine synthetase (γ-GCS).[8][9] This coordinated response fortifies the cell's intrinsic defenses against oxidative damage. Studies have shown that Homoeriodictyol protects human endothelial cells from oxidative damage by activating this very Nrf2 pathway.[2][10]

Key In Vitro Assays for Validation

To rigorously validate the activation of the Nrf2/ARE pathway by Homoeriodictyol, a multi-assay approach is essential. This ensures that the observed effects are not artifacts of a single experimental system.

-

Nrf2 Nuclear Translocation Analysis: This is a foundational experiment to demonstrate that Homoeriodictyol induces the movement of Nrf2 from the cytoplasm to the nucleus. This can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions. A significant increase in nuclear Nrf2 protein levels following treatment is the expected outcome.[8][9]

-

ARE-Luciferase Reporter Assay: This functional assay confirms that the translocated Nrf2 is transcriptionally active. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. A dose-dependent increase in luciferase activity upon Homoeriodictyol treatment provides direct evidence of ARE-mediated gene transcription.

-

Quantification of Downstream Gene and Protein Expression: To confirm the biological consequence of Nrf2 activation, the expression of its target genes (e.g., HMOX1, NQO1) and their corresponding proteins (HO-1, NQO1) is measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[8][9]

-

Intracellular Reactive Oxygen Species (ROS) Measurement: The ultimate cytoprotective effect is demonstrated by challenging cells with an oxidant (e.g., hydrogen peroxide, H₂O₂) with and without Homoeriodictyol pre-treatment. Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). A significant reduction in ROS levels in Homoeriodictyol-treated cells validates its antioxidant efficacy.[4][11]

-

Cell Viability Assays: Assays such as MTT or CellTiter-Glo® are used to show that the observed molecular effects translate into enhanced cell survival under conditions of oxidative stress.[10][11]

Visualization: Homoeriodictyol-Mediated Nrf2/ARE Pathway Activation

Caption: Homoeriodictyol inhibits both the NLRP3 inflammasome and the PI3K/Akt/NF-κB signaling axis to reduce inflammation.

Section 3: Core Mechanism 3: Antinociceptive Action via TRP Channel Antagonism

Beyond its intracellular signaling effects, Homoeriodictyol also interacts directly with ion channels on the cell surface that are critical for pain sensation.

Mechanistic Overview

Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, are non-selective cation channels expressed predominantly in nociceptive sensory neurons. [12]They act as detectors of noxious stimuli; TRPV1 is activated by heat and capsaicin (the pungent compound in chili peppers), while TRPA1 is activated by irritants like cinnamaldehyde and mediators of oxidative stress. [12]Activation of these channels leads to an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the propagation of a pain signal to the central nervous system. Antagonizing these channels is a key strategy for developing novel analgesics. In vitro studies have identified Homoeriodictyol as an antagonist of TRPA1. [2]Its close structural relative, eriodictyol, is a known antagonist of TRPV1, suggesting a class effect for these flavanones. [13]This antagonism physically blocks or reduces the channel's opening in response to an agonist, thereby preventing the initiation of the pain signal at the peripheral nerve ending.

Key In Vitro Assays for Validation

The primary method for screening and validating TRP channel modulators is the measurement of intracellular calcium fluxes.

-

Fluorometric Imaging Plate Reader (FLIPR) Assay: This is a high-throughput, cell-based functional assay.

-

Principle: Cells engineered to stably express the human TRPA1 or TRPV1 channel (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured. The cells are then pre-incubated with the test compound (Homoeriodictyol) before being challenged with a specific channel agonist (e.g., cinnamaldehyde for TRPA1, capsaicin for TRPV1). [12] * Readout: An increase in fluorescence indicates calcium influx and channel activation. An effective antagonist like Homoeriodictyol will cause a dose-dependent reduction in the fluorescence signal induced by the agonist. The data is used to calculate an IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the agonist response.

-

-

Radioligand Binding Assays: This method assesses the direct binding of a compound to the receptor. For example, the ability of Homoeriodictyol to displace a known high-affinity radiolabeled TRPV1 ligand, such as [³H]-resiniferatoxin, from cell membranes expressing the channel can be measured. [13]A successful displacement indicates competitive binding to the receptor.

Experimental Protocol: FLIPR Calcium Flux Assay for TRPA1 Antagonism

-

Cell Preparation:

-

Maintain HEK293 cells stably expressing human TRPA1 in appropriate culture medium.

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates.

-

Causality Check: Using a stable cell line ensures consistent receptor expression levels, which is crucial for assay reproducibility. The black-walled plate minimizes light scatter and background fluorescence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Probenecid is an anion-exchange inhibitor that prevents the cells from actively pumping the dye out, thus ensuring a stable intracellular concentration and a robust signal.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Addition and Incubation:

-

Prepare serial dilutions of Homoeriodictyol in an appropriate assay buffer. Include a vehicle control (DMSO) and a positive control antagonist (e.g., A-967079).

-

Using the FLIPR instrument, add the compound dilutions to the respective wells.

-

Incubate for 15-30 minutes to allow the compound to interact with the channel.

-

-

Agonist Challenge and Data Acquisition:

-

Prepare an agonist solution (e.g., cinnamaldehyde) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).

-

Place the cell plate into the FLIPR instrument, which will first measure the baseline fluorescence.

-

The instrument will then inject the agonist into all wells simultaneously while continuously recording the fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

The fluorescence signal for each well is reported as Relative Fluorescence Units (RFU).

-

Calculate the percentage of inhibition for each concentration of Homoeriodictyol relative to the vehicle control response.

-

Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 4: Conclusion and Future Directions

The in vitro evidence robustly positions Homoeriodictyol as a multi-target therapeutic candidate. Its mechanisms of action converge on three fundamental pathological processes: oxidative stress, inflammation, and nociception. The ability to activate the Nrf2/ARE pathway provides a powerful cytoprotective and antioxidant effect. [2][10]Concurrently, its capacity to inhibit both the NLRP3 inflammasome and the PI3K/Akt/NF-κB signaling axis demonstrates a potent anti-inflammatory profile. [14][15]Finally, its direct antagonism of TRP channels provides a clear mechanistic basis for potential analgesic applications. [2] This multifaceted profile is highly desirable in the context of complex diseases where these processes are intertwined, such as in neurodegeneration, cardiovascular disease, and chronic inflammatory conditions.

Future research should focus on:

-

Pathway Crosstalk: Investigating the interplay between the Nrf2, NF-κB, and NLRP3 pathways upon Homoeriodictyol treatment. For instance, Nrf2 activation is known to negatively regulate NF-κB, and it would be valuable to determine the relative contribution of each mechanism to the overall anti-inflammatory effect.

-

Target Deconvolution: While pathways are being elucidated, identifying the direct protein binding partner(s) of Homoeriodictyol (e.g., Keap1, PI3K, TRPA1) through techniques like thermal shift assays or affinity chromatography would provide definitive proof of its molecular targets.

-

Advanced In Vitro Models: Moving beyond 2D monocultures to more physiologically relevant systems, such as organ-on-a-chip models, co-cultures (e.g., neuron-microglia), or 3D organoids, will provide a more accurate prediction of its efficacy and potential off-target effects.

By continuing to build upon this strong in vitro foundation, the scientific community can effectively advance the development of Homoeriodictyol from a promising natural compound to a clinically relevant therapeutic agent.

References

- MedchemExpress. (n.d.). Homoeriodictyol | Metabolite of Eriocitrin. MedchemExpress.com.

- MDPI. (2022). Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ 25–35 -Induced Mice by Inhibiting the NLRP3 Inflammasome. MDPI.

- PubMed. (2009). The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression. PubMed.

- TargetMol. (n.d.). Homoeriodictyol | Drug Metabolite | transporter. TargetMol.

- PMC. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PMC.

- MDPI. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. MDPI.

- PMC. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. PMC.

- Journal of Pharmacy & Pharmacognosy Research. (2024). Exploring the antinociceptive potential of homoeriodictyol in nociception models. Journal of Pharmacy & Pharmacognosy Research.

- Creative Proteomics. (n.d.). Homoeriodictyol Analysis Service. Creative Proteomics.

- PMC. (n.d.). Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats. PMC.

- PubMed. (2012). Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway. PubMed.

- PMC. (2022). Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin. PMC.

- PMC. (2024). Eriodictyol attenuates osteoarthritis progression through inhibiting inflammation via the PI3K/AKT/NF-κB signaling pathway. PMC.

- MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI.

- PMC. (2022). Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome. PMC.

- PubMed. (2020). Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway. PubMed.

- MDPI. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.

- Science Alert. (n.d.). In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. Science Alert.

- Oxford Academic. (2020). Engineering Escherichia coli towards de novo production of gatekeeper (2S)-flavanones: naringenin, pinocembrin, eriodictyol and homoeriodictyol. Synthetic Biology.

- PubMed. (2011). Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity. PubMed.

- MDPI. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. MDPI.

- PMC. (2025). Eriodictyol alleviates ovarian dysfunction in a mouse model of premature ovarian failure via the PI3K/Akt/NF-κB pathway and suppression of macrophage inflammation. PMC.

- ResearchGate. (n.d.). Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated.... ResearchGate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. jppres.com [jppres.com]

- 3. Homoeriodictyol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scialert.net [scialert.net]

- 12. mdpi.com [mdpi.com]

- 13. Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Eriodictyol attenuates osteoarthritis progression through inhibiting inflammation via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Homoeriodictyol from Eriodictyon californicum (Yerba Santa)

Abstract: This technical guide provides a comprehensive overview of the discovery, chemical properties, and a detailed, field-proven methodology for the extraction and isolation of homoeriodictyol from its primary botanical source, Eriodictyon californicum, commonly known as Yerba Santa. This document is intended for researchers, natural product chemists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices and self-validating protocols. We will cover everything from the initial solvent extraction to advanced purification and analytical validation, providing a robust framework for obtaining high-purity homoeriodictyol for research and development.

Introduction: From Traditional Medicine to Modern Pharmacology

Eriodictyon californicum, or Yerba Santa ("holy herb" in Spanish), is a plant native to California and northern Mexico with a rich history in traditional medicine.[1] Indigenous tribes have long utilized its leaves to treat respiratory ailments, fevers, and headaches.[1] Modern scientific inquiry into the ethnobotanical uses of Yerba Santa has led to the identification of a suite of bioactive flavonoids responsible for its therapeutic and organoleptic properties.[2][3]

Among these compounds, homoeriodictyol ((2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one) has emerged as a molecule of significant interest. First isolated from E. californicum in the late 19th century, it is a flavanone recognized for its potent bitter-masking capabilities and potential as a flavor modulator in the food and pharmaceutical industries.[4][5] Beyond taste modification, homoeriodictyol exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, positioning it as a valuable lead compound for drug discovery.[1][6][7]

This guide delineates a systematic and scalable workflow for the isolation of homoeriodictyol, transforming the raw botanical material into a highly purified compound suitable for rigorous scientific investigation.

Chemical & Physical Profile of Homoeriodictyol

Understanding the physicochemical properties of homoeriodictyol is fundamental to designing an effective isolation strategy. Its structure, featuring a flavanone backbone with specific hydroxyl and methoxy substitutions, dictates its solubility, stability, and reactivity.[8]

The IUPAC name for this flavanone is (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[8] It exists predominantly as the S-(-) enantiomer in its natural form.[4]

The selection of appropriate solvents and pH conditions for extraction and purification is directly informed by the properties outlined in the table below. The compound's limited water solubility but good solubility in organic solvents like ethyl acetate and acetone is the cornerstone of the initial extraction phase.[9][10][] Furthermore, the acidic nature of the phenolic hydroxyl groups is exploited in a highly selective precipitation step.

| Property | Value / Description | Significance for Isolation |

| Molecular Formula | C₁₆H₁₄O₆[8] | Foundational for mass spectrometry validation. |

| Molar Mass | 302.28 g/mol [8] | Used for calculating yields and preparing standard solutions. |

| Melting Point | 223-227°C (with decomposition)[9][] | A key purity indicator for the final crystalline product. |

| Appearance | White to yellowish powder[10][12] | Visual indicator of the solid-state compound. |

| Solubility | Water: Limited (375 mg/L at 25°C)[9]Organic Solvents: Soluble in DMSO, acetone, ethyl acetate, methanol, ethanol, chloroform, dichloromethane.[9][10][] | Dictates the choice of extraction solvents (ethyl acetate) and recrystallization systems (acetone/water). |

| Stability | Stable up to 40°C in solution; sensitive to light.[9][] Optimal enzyme activity for biosynthesis is at pH 8.0.[9] | Extraction and concentration should be performed at low temperatures (<40°C). Material should be stored protected from light.[] |

| Acidity (pKa) | Weakly acidic due to phenolic -OH groups.[13] | Allows for the formation of a sodium salt in a basic aqueous solution, a critical step for selective precipitation. |

Part I: A Step-by-Step Guide to Extraction

The primary objective of the extraction phase is to efficiently transfer homoeriodictyol from the solid plant matrix into a liquid solvent phase. The chosen protocol is based on established methods that prioritize yield, scalability, and safety, avoiding hazardous solvents like diethyl ether that were used in historical procedures.[14]

Causality Behind Experimental Choices

-

Plant Material Preparation: The use of dried, milled aerial parts of the plant is crucial. Drying removes water, which can interfere with non-polar to moderately polar solvent extraction, while milling dramatically increases the surface area, allowing for more efficient solvent penetration and compound leaching.[14]

-

Solvent Selection: Ethyl acetate is the solvent of choice for this protocol.[14] Its moderate polarity is highly effective at solubilizing flavanones like homoeriodictyol while leaving behind highly polar compounds (sugars, salts) and very non-polar compounds (some waxes). It has a relatively low boiling point (77°C), which facilitates its removal during the concentration step without requiring excessive heat that could degrade the target compound.

Experimental Protocol: Soxhlet Extraction

This protocol describes a Soxhlet extraction, a continuous extraction method that ensures the plant material is repeatedly exposed to fresh, hot solvent, maximizing extraction efficiency.

-

Preparation: Weigh 100 g of dried, finely milled Yerba Santa leaves and aerial parts. Place the material into a large cellulose thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Assemble the apparatus with a 2 L round-bottom flask containing 1.3 L of ethyl acetate and a condenser supplied with chilled water.

-

Extraction: Heat the round-bottom flask using a heating mantle. The ethyl acetate will boil, its vapors will travel up the distillation arm, and it will condense into the chamber containing the plant material. Once the chamber is full, the solvent will siphon back into the flask. Allow this process to run continuously for 8-10 hours.[14]

-

Concentration: After extraction, allow the apparatus to cool. Remove the thimble containing the spent plant material. Concentrate the resulting dark green ethyl acetate extract under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature below 40°C to prevent thermal degradation of the flavonoids.[14]

-

Crude Extract: Continue evaporation until the extract is concentrated to approximately 40% of its original volume, resulting in a thick, viscous crude extract. This extract contains homoeriodictyol along with other flavonoids, chlorophyll, and plant waxes.

Part II: The Isolation and Purification Workflow

With the crude extract in hand, the next stage involves a multi-step purification cascade designed to selectively isolate homoeriodictyol from the complex mixture. The workflow below leverages differences in solubility and chemical reactivity among the extracted components.

Step-by-Step Purification Protocol

-

Dewaxing:

-

Rationale: Plant waxes are co-extracted with ethyl acetate but have poor solubility at low temperatures. This step removes these lipids, which can interfere with subsequent purification steps.

-

Procedure: Store the concentrated crude extract from step 3.2.5 at 4°C overnight. Waxes will precipitate out of the solution. Filter the cold mixture through filter paper to remove the solid wax material. The filtrate is the dewaxed extract.[14]

-

-

Selective Precipitation of Homoeriodictyol Sodium Salt:

-

Rationale: This is the most critical and selective step in the purification process. The phenolic hydroxyl groups on homoeriodictyol are acidic enough to be deprotonated by a moderately basic solution like aqueous sodium carbonate. The resulting sodium salt is ionic and has very low solubility in the mixed organic-aqueous environment, causing it to precipitate.[14] Many other co-extracted compounds are not acidic enough to react and remain dissolved.

-

Procedure: Transfer the dewaxed filtrate to a large beaker. While stirring vigorously, slowly add a cold 10% (w/v) aqueous solution of sodium carbonate. A voluminous yellow precipitate of crude homoeriodictyol sodium salt will form immediately. Continue stirring for 15-20 minutes. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.[14]

-

-

Recrystallization:

-

Rationale: Recrystallization is a powerful technique to purify crystalline solids. The crude sodium salt is dissolved in a minimal amount of a hot solvent mixture in which it is highly soluble, and then cooled slowly. As the solution cools, the solubility decreases, and the target compound forms pure crystals, leaving impurities behind in the mother liquor.

-

Procedure: Dissolve the crude sodium salt precipitate in a hot mixture of water and acetone (1:1 v/v) at approximately 60-65°C, using just enough solvent to fully dissolve the solid.[14] Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) to maximize crystal formation. Collect the purified, crystalline homoeriodictyol sodium salt by filtration.

-

Part III: Analytical Validation and Quality Control

The final stage of the process is to rigorously confirm the identity and purity of the isolated compound. A combination of chromatographic and spectroscopic techniques is essential for this validation.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity.[15][16]

-

Protocol: A reversed-phase C18 column is typically used. The mobile phase could consist of a gradient of methanol and water (or acetonitrile and water), with 0.1% formic acid added to ensure sharp peak shapes.[17] Detection is performed using a UV detector set to 288 nm, which is near the absorbance maximum for flavanones.[18] A pure sample should yield a single, sharp peak.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of the molecular weight.[6][19]

-

Protocol: Using an LC system coupled to a mass spectrometer, the eluent from the HPLC is ionized. In negative ion mode, homoeriodictyol will be detected at a mass-to-charge ratio (m/z) corresponding to the deprotonated molecule [M-H]⁻, which would be approximately 301.[17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[6]

-

Protocol: ¹H NMR and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectra provide detailed information about the chemical environment of every proton and carbon atom, allowing for a complete structural assignment that can be compared against literature values.

-

-

Chiral Chromatography:

| Stage of Purification | Expected Outcome | Primary QC Method |

| Crude Extract | Dark, viscous liquid containing a complex mixture. | TLC (Thin-Layer Chromatography) |

| Dewaxed Extract | Cleaner liquid, waxes removed. | TLC |

| Precipitated Salt | Yellow solid, enriched in homoeriodictyol. | HPLC-UV (Purity ~80%)[14] |

| Recrystallized Product | Off-white/yellow crystalline solid. | HPLC-UV (Purity >95%)[14] |

| Final Product | Highly pure crystalline solid. | HPLC, LC-MS, NMR |

Conclusion and Future Outlook

The methodology presented in this guide provides a robust, scalable, and scientifically sound pathway for the discovery and isolation of homoeriodictyol from Yerba Santa. By leveraging a deep understanding of the compound's chemical properties, this workflow employs a highly selective precipitation step that dramatically simplifies purification, yielding a high-purity product suitable for advanced applications. The validation protocols ensure the final compound is well-characterized and meets the stringent requirements for research in drug development, food science, and pharmacology. As interest in the therapeutic potential of natural flavonoids continues to grow, a reliable supply of pure homoeriodictyol is essential for unlocking its full potential, from improving the palatability of medicines to developing novel treatments for neurodegenerative diseases.[1][7]

References

- Homoeriodictyol. (n.d.). Google Vertex AI Search. Retrieved February 19, 2026.

- Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Google Vertex AI Search.

- Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19). Google Vertex AI Search.

- New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC International. (2025, April 21). Google Vertex AI Search.

- Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. (2024, February 19). Google Vertex AI Search.

-

Homoeriodictyol | C16H14O6 | CID 73635 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Flavonoids: Separation and Quantitation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Homoeriodictyol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Buy Homoeriodictyol | 446-71-9 - Smolecule. (2023, August 15). Smolecule.

-

Native California medicinal plant may hold promise for treating Alzheimer's - Salk Institute. (2019, February 20). Salk Institute for Biological Studies. Retrieved from [Link]

-

Homoeriodictyol sodium | C16H13NaO6 | CID 71587782 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- Showing Compound Homoeriodictyol (FDB016549) - FooDB. (2010, April 8). FooDB.

- WO2004041804A2 - Technical process for isolating homoeriodictyol - Google Patents. (n.d.). Google Patents.

- Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC. (2024, April 5).

- Homoeriodictyol | CAS:446-71-9 | Flavonoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.

-

Stereospecific high-performance liquid chromatographic validation of homoeriodictyol in serum and Yerba Santa (Eriodictyon glutinosum) - PubMed. (2008, April 14). National Center for Biotechnology Information. Retrieved from [Link]

- Eriodictyon californicum (Hook. & Arn.) Torr. / Yerba santa | Request PDF - ResearchGate. (n.d.).

-

Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry - PubMed. (2007, May 9). National Center for Biotechnology Information. Retrieved from [Link]

- Isolation of potential cancer chemopreventive agents from Eriodictyon californicum. (n.d.). Google Vertex AI Search.

- CAS 446-71-9 (Homoeriodictyol) - BOC Sciences. (n.d.). BOC Sciences.

- Eriodictyol - Wikipedia. (n.d.). Wikipedia.

- The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - MDPI. (2024, December 8). MDPI.

- Yerba Santa - Immune Support Supplements | Leaf and Stone Apothecary. (2019, September 17). Leaf and Stone Apothecary.

- Yerba Santa Uses, Benefits & Dosage. (2025, April 21). Drugs.com.

- Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - MDPI. (2024, April 5). MDPI.

Sources

- 1. Native California medicinal plant may hold promise for treating Alzheimer's - Salk Institute for Biological Studies [salk.edu]

- 2. researchgate.net [researchgate.net]

- 3. landsapothecary.com [landsapothecary.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Homoeriodictyol - Wikipedia [en.wikipedia.org]

- 6. Homoeriodictyol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Homoeriodictyol | C16H14O6 | CID 73635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy Homoeriodictyol | 446-71-9 [smolecule.com]

- 10. biocrick.com [biocrick.com]

- 12. Homoeriodictyol | Drug Metabolite | transporter | TargetMol [targetmol.com]

- 13. Showing Compound Homoeriodictyol (FDB016549) - FooDB [foodb.ca]

- 14. WO2004041804A2 - Technical process for isolating homoeriodictyol - Google Patents [patents.google.com]

- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 16. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods | MDPI [mdpi.com]

- 17. Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereospecific high-performance liquid chromatographic validation of homoeriodictyol in serum and Yerba Santa (Eriodictyon glutinosum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

Homoeriodictyol: Molecular Mechanisms and Formulation Strategies for Bitter Masking

Executive Summary

Homoeriodictyol (HED) (3'-methoxy-4',5,7-trihydroxyflavanone) represents a paradigm shift in taste modulation.[1] Unlike traditional masking agents that rely on physical barriers (encapsulation) or overwhelming flavor (sweeteners), HED operates via pharmacological intervention at the receptor level.

This guide details the technical application of HED and its sodium salt (HED-Na) in pharmaceutical and nutraceutical formulations. It covers the specific antagonism of human bitter taste receptors (hTAS2Rs), extraction protocols from Eriodictyon californicum (Yerba Santa), and critical stability parameters for liquid dose forms.

Part 1: Molecular Architecture & Mechanism of Action

The Flavanone Scaffold

HED is a flavanone, distinct from flavones by the absence of a double bond between C2 and C3. This saturation creates a chiral center at C2. The natural isolate is typically the (2S)-enantiomer.

-

Chemical Structure: 3'-methoxy-4',5,7-trihydroxyflavanone[1][2]

-

CAS Number: 446-71-9 (Free Acid), 690229-01-7 (Sodium Salt)[3]

-

FEMA Number: 4228[4]

Receptor Pharmacology (hTAS2R Modulation)

The efficacy of HED stems from its ability to act as a selective antagonist and allosteric modulator on specific G-protein coupled receptors (GPCRs) on the tongue.

-

Primary Targets (Blockade): HED significantly inhibits hTAS2R31 , hTAS2R43 , and hTAS2R50 . These receptors are responsible for detecting aristolochic acid, saccharin (bitter aftertaste), and various alkaloids.

-

Secondary Effects (Agonism): Interestingly, HED acts as an agonist for hTAS2R14 and hTAS2R39 at high concentrations. This duality necessitates precise dosing; overdosing HED can introduce its own intrinsic bitterness.

-

Signal Transduction: By binding to the receptor, HED prevents the conformational change required to release the G-protein subunit (

-gustducin), thereby halting the downstream calcium signaling cascade that the brain interprets as "bitter."

Diagram 1: TAS2R Signal Transduction & HED Interference

Caption: HED interferes with ligand binding or receptor conformation, preventing the G-protein cascade.

Part 2: Sourcing & Extraction Protocol

While synthetic routes exist, the regulatory preference for "Natural Flavoring" mandates extraction from Eriodictyon californicum (Yerba Santa). The leaves contain complex resinous compounds requiring specific polarity adjustments for isolation.

Extraction Methodology

The following protocol yields technical-grade HED, which is then converted to the sodium salt for solubility.

-

Biomass Preparation: Dry aerial parts of E. californicum are milled to <2mm particle size.

-

Solvent Extraction: Maceration with Ethanol/Water (90:10 v/v). Pure water is inefficient due to the resinous nature of the leaf.

-

Filtration & Concentration: Vacuum filtration followed by rotary evaporation to remove ethanol, yielding a crude resin.

-

Alkaline Precipitation (Critical Step): The crude resin is redissolved in a basic aqueous solution (pH 9-10) using NaOH. HED, being phenolic, forms a soluble phenolate. Impurities (waxes, terpenes) remain insoluble and are filtered out.

-

Acidification/Crystallization: The filtrate is acidified to pH 4-5. HED precipitates as a free acid.

-

Salt Conversion: The purified HED is reacted with stoichiometric Na2CO3 or NaOH to form Homoeriodictyol Sodium (HED-Na) .

Diagram 2: Extraction & Purification Workflow

Caption: Industrial workflow for isolating HED and converting it to the water-soluble sodium salt.

Part 3: Formulation Engineering

Solubility Profile

The free acid form of HED is practically insoluble in water, rendering it useless for liquid syrups or clear beverages. The sodium salt (HED-Na) is the industry standard for formulation.

| Parameter | HED (Free Acid) | HED-Na (Sodium Salt) |

| Water Solubility (20°C) | < 0.1 g/L | > 10 g/L |

| Ethanol Solubility | High | Moderate |

| pH (1% Solution) | ~5.5 | ~8.5 - 9.5 |

| Taste Profile | Neutral/Slight Bitter | Salty/Slight Bitter |

| Primary Use | Solid Dose (Tablets) | Liquid Dose (Syrups, Drops) |

Stability & pH Dependence

Flavanones are susceptible to ring cleavage in high pH environments, converting to chalcones (which are often intensely yellow and have different sensory properties).

-

Optimal pH Window: Formulations should be maintained between pH 4.0 and 7.0 .

-

Incompatibility: Avoid strong oxidizers. HED is an antioxidant and will sacrifice itself, losing efficacy as a masker.

Dosage

-

Effective Concentration: 10 – 100 ppm (mg/L).

-

Plateau Effect: Increasing concentration beyond 100 ppm rarely increases masking efficiency and may introduce off-notes.

Part 4: Sensory Validation Protocols

To validate the efficacy of HED in a new drug formulation, a 2-Alternative Forced Choice (2-AFC) test combined with a Labeled Magnitude Scale (LMS) is recommended.

Protocol Design

-

Panel: Minimum 10 trained sensory panelists.

-

Reference: 500 ppm Caffeine solution (defined as "Moderate Bitterness").

-

Test Samples:

-

A: API + Placebo

-

B: API + Placebo + HED-Na (50 ppm)

-

-

Procedure: Panelists rinse with water, taste Sample A, rate bitterness. Rinse, wait 2 minutes, taste Sample B, rate bitterness.

Expected Outcomes

HED-Na typically yields a 10% to 40% reduction in perceived bitterness for:

Note: HED is less effective against hydrophobic bitterants like linoleic acid emulsions.

Part 5: Regulatory & Safety

-

FEMA GRAS: Homoeriodictyol sodium salt is FEMA 4228.[4] It is Generally Recognized As Safe for use as a flavor modifier.

-

EU Regulation: Permitted as a flavoring substance (FL 16.086).

-

Labeling: Can often be labeled as "Natural Flavor" depending on the jurisdiction and extraction solvent residues.

References

-

Ley, J. P., et al. (2005). "Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum (H. and A.) Torr., Hydrophyllaceae)."[6] Journal of Agricultural and Food Chemistry, 53(15), 6061-6066.[6] Link

-

Roland, W. S., et al. (2014). "6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39."[10] PLOS One. Link

-

Symrise GmbH & Co KG. (2004). "Technical process for isolating homoeriodictyol." World Intellectual Property Organization, WO2004041804A2. Link

-

FEMA Flavor Ingredient Library. "Homoeriodictyol Sodium Salt (FEMA 4228)." Link

-

Tiroch, J., et al. (2021). "Homoeriodictyol, targeting the bitter taste receptor TAS2R14, lowers the secretion of pro-inflammatory chemokines." Frontiers in Immunology. Link

Sources

- 1. Homoeriodictyol - Wikipedia [en.wikipedia.org]

- 2. WO2004041804A2 - Technical process for isolating homoeriodictyol - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. Homoeriodictyol sodium | C16H13NaO6 | CID 71587782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New bitter-masking compounds: hydroxylated benzoic acid amides of aromatic amines as structural analogues of homoeriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum (H. and A.) Torr., Hydrophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reducing the Bitter Taste of Pharmaceuticals Using Cell-Based Identification of Bitter-Masking Compounds | MDPI [mdpi.com]

- 9. Frontiers | Homoeriodictyol, targeting the bitter taste receptor TAS2R14, lowers the secretion of pro-inflammatory chemokines upon treatment with SARS-CoV-2 peptide pools in human peripheral blood mononuclear cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Therapeutic potential of homoeriodictyol and its derivatives

The Therapeutic Potential of Homoeriodictyol and Its Derivatives: A Technical Guide

Abstract Homoeriodictyol (HED), a naturally occurring 3'-methoxy-4',5,7-trihydroxyflavanone primarily isolated from Eriodictyon californicum (Yerba Santa), has evolved from a flavor-modulating excipient to a pleiotropic therapeutic candidate.[1][2] While commercially established as a potent bitter-masking agent (FEMA 4228) via TAS2R14 antagonism, recent pharmacological data reveals significant bioactivity in neuroprotection, metabolic regulation, and oncology. This guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols for HED and its sodium salt derivative.

Chemical Architecture & Physicochemical Profile

Core Structure: HED belongs to the flavanone subclass.[2] Its structural uniqueness lies in the B-ring substitution pattern: a methoxy group at C3' and a hydroxyl group at C4'. This "vanillyl-like" moiety is the pharmacophore responsible for its receptor-specific interactions, distinguishing it from its precursor, eriodictyol.

| Property | Specification |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol |

| Solubility (Free Acid) | Low in water; soluble in ethanol, DMSO, alkaline solutions. |

| Solubility (Na-Salt) | High aqueous solubility (>10 g/L); pH dependent stability. |

| Chirality | Naturally occurs as the (2S)-enantiomer. |

Mechanism of Action: The Dual-Targeting Paradigm

HED operates through two distinct mechanistic axes: Sensory Receptor Modulation (TAS2R) and Intracellular Signaling (Nrf2/NF-κB).

Sensory Pharmacology: TAS2R14 Antagonism

Unlike general anesthetics that numb the mouth, HED functions as a pharmacological antagonist at specific bitter taste receptors (TAS2Rs), particularly TAS2R14 and TAS2R31 .

-

Mechanism: HED binds to the orthosteric or allosteric site of the G-protein coupled receptor (GPCR), preventing the conformational change required to activate the heterotrimeric G-protein (specifically Gα-gustducin).

-

Result: Inhibition of the downstream PLCβ2

IP3

Therapeutic Pharmacology: Nrf2 and NF-κB

HED is a potent electrophilic activator of the Nrf2 pathway.

-

Nrf2 Activation: HED modifies cysteine residues on Keap1 (the cytosolic repressor of Nrf2). This prevents Nrf2 ubiquitination, allowing its translocation to the nucleus.

-

Gene Transcription: Nuclear Nrf2 binds to Antioxidant Response Elements (ARE), upregulating Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[3]

-

Anti-inflammatory: Concurrently, HED inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Visualization: Molecular Signaling Pathways

Caption: Dual mechanistic pathways of HED. Left: Antagonism of TAS2R receptors blocks bitter signaling. Right: Modulation of Keap1/Nrf2 and NF-κB confers cytoprotection and anti-inflammatory effects.

Structure-Activity Relationship (SAR)[4]

The therapeutic efficacy of HED is tightly bound to specific structural motifs.

-

C3'-Methoxy Group: Critical for TAS2R binding. Removal (yielding Eriodictyol) reduces bitter masking efficiency by ~40%.[1][4]

-

C7-Hydroxyl Group: Essential for sodium salt formation. Conversion to the sodium salt (Na-HED) increases water solubility by >100-fold and enhances bioavailability without compromising receptor affinity.

-

C2-C3 Single Bond: The flavanone skeleton (saturated C2-C3) is more flexible than the flavone analog (Diosmetin), allowing better induced-fit binding to TAS2R pockets.

Validated Experimental Protocols

Extraction and Purification of Na-HED

Objective: Isolate high-purity Homoeriodictyol Sodium from Eriodictyon californicum leaves. Self-Validating Logic: The protocol uses pH-dependent solubility switching. HED is soluble in organic solvents (neutral form) and water (salt form), while waxes are insoluble in water.

Workflow Diagram:

Caption: Isolation of Homoeriodictyol Sodium via pH-switch fractionation.

Step-by-Step Protocol:

-

Extraction: Extract 100g dried, ground leaves with 500mL Ethyl Acetate using a Soxhlet apparatus for 4 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C until volume is reduced to ~100mL.

-

Dewaxing (Critical Step): Store the concentrate at 4°C for 12 hours. Waxes and chlorophyll will precipitate. Filter rapidly through a cold Buchner funnel.

-

Salt Formation: To the filtrate, add ice-cold 3% NaOH solution dropwise while stirring until precipitation is complete (approx. pH 9-10).

-

Collection: Filter the yellow precipitate. Wash with minimal ice-cold water to remove excess NaOH.

-

Validation: Dissolve a small sample in water; it should be clear yellow. Acidify with HCl; a white precipitate (free acid) should form, confirming the identity.

In Vitro Bitter Masking Assay (HGT-1 Proton Secretion)

Objective: Quantify bitter masking potential without human sensory panels. Mechanism: HGT-1 human gastric parietal cells secrete protons (H+) via H+/K+-ATPase when stimulated by bitter compounds (TAS2R agonists like caffeine). Antagonists (HED) reduce this secretion.

-

Cell Culture: Cultivate HGT-1 cells in DMEM with 10% FCS.

-

Loading: Seed cells in 96-well plates. Load with a pH-sensitive fluorescent dye (e.g., SNAFL-1 or Fluo-4 for Ca2+ proxy).

-

Control Treatment: Treat wells with Bitter Agonist (e.g., 10mM Caffeine). Measure fluorescence change (

). -

Experimental Treatment: Treat wells with Bitter Agonist + HED (10-100 µM). Measure fluorescence (

). -

Calculation:

-

Validation Criteria: Positive control (known masker like Probenecid) must show >30% inhibition.

Therapeutic Applications & Future Outlook

| Indication | Mechanism | Status | Key Reference |

| Taste Masking | TAS2R14 Antagonism | Commercial (Food/Pharma) | Ley et al., 2005 |

| Neuroprotection | Nrf2 Activation / NLRP3 Inhibition | Preclinical (Mice) | MedChemExpress |

| Oncology (Prostate) | EMT Suppression (SNAIL/TWIST) | In Vitro (PC3 Cells) | NIH/PubMed |

| COVID-19 | TAS2R14-mediated Cytokine Reduction | Research (PBMCs) | ResearchGate, 2026 |

Future Challenges:

-

Bioavailability: While the sodium salt improves solubility, metabolic stability (glucuronidation) remains a hurdle for systemic applications (neuroprotection/oncology).

-

Scalability: Current extraction yields are low (~2-3%). Synthetic biology (using engineered yeast with HED synthase) is a necessary avenue for pharmaceutical-grade production.

References

-

Ley, J. P., et al. (2005).[1][4] Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum). Journal of Agricultural and Food Chemistry. Link

-

Symrise GmbH & Co. KG. (2004). Technical process for isolating homoeriodictyol. Patent WO2004041804A2. Link

-

MedChemExpress. Homoeriodictyol Product Monograph & Biological Activity. Link

-

Liszt, K. I., et al. (2022). Reducing the Bitter Taste of Pharmaceuticals Using Cell-Based Identification of Bitter-Masking Compounds. MDPI Pharmaceutics. Link

-

ResearchGate. (2026). Homoeriodictyol, targeting the bitter taste receptor TAS2R14, lowers the secretion of pro-inflammatory chemokines.[5] Link[5]

Sources

Neuroprotective Effects of Homoeriodictyol in Cognitive Impairment Models

Technical Guide for Drug Development & Research Professionals

Executive Summary

Homoeriodictyol (Hom), a naturally occurring flavanone (3'-methoxy-4',5,7-trihydroxyflavanone), has emerged as a high-potential neuroprotective agent. Unlike broad-spectrum antioxidants, Hom exhibits specific, multi-target modulation of neuroinflammatory and oxidative pathways.

This guide synthesizes critical data regarding Hom’s efficacy in reversing cognitive deficits, specifically in Amyloid-β (Aβ)-induced models.[1] Key mechanistic pillars include the inhibition of the NLRP3 inflammasome and the activation of the Nrf2/HO-1 axis . With confirmed Blood-Brain Barrier (BBB) permeability and oral bioavailability, Hom represents a viable lead compound for disease-modifying Alzheimer’s Disease (AD) therapeutics.

Pharmacology & Mechanism of Action (MOA)

Homoeriodictyol operates via a "dual-hit" mechanism that addresses the two primary drivers of neurodegeneration: neuroinflammation and oxidative stress.

2.1. The NLRP3 Inflammasome Axis

In AD pathology, Aβ aggregates trigger microglia to assemble the NLRP3 inflammasome. This complex cleaves pro-Caspase-1 into Caspase-1, which subsequently matures pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms.

-

Hom Effect: Hom directly inhibits the assembly or activation of the NLRP3 inflammasome in microglia.

-

Outcome: Significant reduction in downstream cytokines (IL-1β, TNF-α) and prevention of pyroptosis.

2.2. The Nrf2/HO-1 Antioxidant Pathway

Oxidative stress exacerbates Aβ toxicity. Hom acts as an electrophilic activator of Nrf2.

-

Hom Effect: Promotes the dissociation of Nrf2 from Keap1, facilitating its nuclear translocation.

-

Outcome: Upregulation of Antioxidant Response Element (ARE) genes, specifically Heme Oxygenase-1 (HO-1) , leading to reduced Reactive Oxygen Species (ROS) and lipid peroxidation (MDA).

2.3. Molecular Docking & Aβ Interaction

-

Direct Binding: In silico studies suggest Hom binds to the Asp23 (D23) residue of Aβ42 monomers.

-

Significance: This binding disrupts the salt bridge between D23 and Lys28, a critical step in Aβ fibrillogenesis, thereby destabilizing toxic oligomer formation.

Visualization: Signaling Pathway

Figure 1: Dual-pathway modulation by Homoeriodictyol attenuating oxidative stress via Nrf2 and neuroinflammation via NLRP3 inhibition.

Preclinical Evidence: The Aβ25–35 Mouse Model[2][3]

The most robust data for Hom comes from the Aβ25–35 intracerebroventricular (ICV) injection model . This peptide fragment retains the toxicity of full-length Aβ1–42 and induces rapid cognitive decline.[2]

3.1. Quantitative Efficacy Data

The following data summarizes findings from oral administration studies (Guo et al., 2022).

| Metric | Disease Model (Aβ25-35) | Homoeriodictyol (10 mg/kg) | Improvement |

| Y-Maze Alternation | ~45% (Impaired) | ~65% | +44% (Restored to Control levels) |

| Novel Object Recognition | Discrim. Index < 0 | Discrim. Index > 0.2 | Significantly Improved |

| Hippocampal ROS | High Fluorescence | Reduced Fluorescence | p < 0.01 |

| Serum MDA (Lipid Perox.) | Elevated | Reduced | p < 0.01 |

| Serum SOD Activity | Suppressed | Restored | p < 0.05 |

| Brain Aβ Burden | High Deposition | Reduced Deposition | Significant Clearance |

3.2. Pharmacokinetics & BBB Permeability

-

Detection: UPLC-MS/MS analysis confirms Hom presence in brain tissue after oral administration.

-

Concentration: ~205.3 ng/g detected in brain tissue (Guo et al., 2022), confirming its ability to cross the BBB effectively.

-

Metabolism: Hom is also a metabolite of Eriodictyol (via methylation), suggesting that Eriodictyol administration may serve as a prodrug strategy for Hom delivery.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on validated literature.

4.1. Aβ25–35 Induced Cognitive Impairment Workflow

Objective: Establish AD-like pathology and evaluate Hom efficacy.

-

Peptide Preparation:

-

Dissolve Aβ25–35 in sterile saline to 1 mg/mL.

-

Aggregation: Incubate at 37°C for 7 days to form toxic aggregates (critical step for neurotoxicity).

-

-

Stereotaxic Injection (Day 0):

-

Anesthetize mice (C57BL/6).[3]

-

Inject 2–3 µL of aggregated Aβ25–35 into the lateral ventricle (ICV).

-

Control: Inject sterile saline.

-

-

Drug Administration (Day 1 – Day 28):

-

Group 1: Vehicle (Saline).

-

Group 2: Aβ Model + Vehicle.

-

Group 3: Aβ Model + Homoeriodictyol (10 mg/kg/day , p.o. via gavage).

-

Group 4: Positive Control (Donepezil 5 mg/kg).

-

-

Behavioral Testing (Day 29–31):

-

Y-Maze (Spatial Working Memory).

-

Novel Object Recognition (Recognition Memory).

-

-

Biochemical Analysis (Day 32):

-

Sacrifice and harvest hippocampus/cortex.

-

Assay for ROS, MDA, SOD, and Western Blot for NLRP3, Caspase-1, IL-1β.

-

Visualization: Experimental Workflow

Figure 2: 32-Day experimental timeline for validating Homoeriodictyol efficacy in AD mouse models.

Translational Perspective & Future Directions

5.1. Advantages over Current Standards

-

Dual Mechanism: Unlike Donepezil (AChE inhibitor) which treats symptoms, Hom targets upstream pathology (inflammation/oxidation).

-

Safety Profile: As a dietary flavonoid ubiquitously found in citrus and Eriodictyon species, Hom is expected to have a high therapeutic index compared to synthetic NLRP3 inhibitors.

5.2. Limitations & Next Steps

-

Scopolamine Models: While Hom is inferred to work in cholinergic deficit models due to its structural similarity to other flavonoids, direct primary literature on pure Hom in scopolamine-induced amnesia is less abundant than for Aβ models. Validation in a cholinergic blockade model is a recommended next step.

-

Formulation: Given the rapid metabolism of flavanones, developing nano-encapsulated formulations could enhance brain residence time and bioavailability.

References

-

Guo, P., et al. (2022). Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome.[4][5] Molecules, 27(8), 2488.[4][5][6][7]

-

Timalsina, B., et al. (2020). Flavonoids in Amyloid-beta Disaggregation: A Mechanistic Insight. ResearchGate.

-

Lou, H., et al. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. Oxidative Medicine and Cellular Longevity.

-

Yanez, J. A., et al. (2007). Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices. Biopharmaceutics & Drug Disposition.

Sources

- 1. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25-35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neobavaisoflavone Ameliorates Memory Deficits and Brain Damage in Aβ25‐35‐Induced Mice by Regulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

The Orexigenic Potential of Homoeriodictyol: A Technical Guide to its Role in Appetite Stimulation

Abstract

Anorexia and undesirable weight loss represent significant clinical challenges, particularly in elderly and chronically ill populations. The intricate neurohormonal circuits governing appetite present numerous targets for therapeutic intervention. This technical guide provides an in-depth exploration of homoeriodictyol, a naturally occurring flavanone, as a promising appetite-stimulating agent. We synthesize the current understanding of its molecular mechanisms, focusing on its interaction with gastrointestinal chemosensory pathways, and provide a framework for its preclinical and clinical investigation. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapies for appetite and metabolic disorders.

Introduction: The Challenge of Appetite Modulation and the Emergence of Homoeriodictyol

The regulation of food intake is a complex interplay between the gastrointestinal (GI) tract, the central nervous system (CNS), and various peripheral signals. Hormones such as ghrelin, often termed the "hunger hormone," and serotonin play pivotal roles in this homeostatic balance.[1][2] Dysregulation in these pathways can lead to anorexia, a condition characterized by a loss of appetite that exacerbates malnutrition and negative health outcomes.[1][3]

Homoeriodictyol is a flavanone, a subclass of flavonoids, naturally found in plants such as Eriodictyon californicum (Yerba Santa).[4][5] Historically recognized for its potent bitter-masking properties, recent scientific evidence has illuminated a more direct role in metabolic control and appetite stimulation.[1][5] Clinical data has demonstrated that oral administration of homoeriodictyol sodium salt (NaHED) can increase ad libitum energy intake in healthy adults, an effect that is notably enhanced when co-administered with a glucose load.[1][3][6] This guide delves into the scientific underpinnings of this effect, presenting the mechanistic rationale, supporting data, and methodologies for future research.

The Neurobiology of Appetite: A Gut-Brain Dialogue

To appreciate the action of homoeriodictyol, it is essential to first understand the primary signaling axes that control hunger and satiety. The gut-brain axis is the key communication network.

-

Orexigenic Signaling: The primary orexigenic signal originates from the stomach with the secretion of ghrelin .[7] Ghrelin is produced by X/A-like cells in the gastric fundus and acts on the hypothalamus in the brain to stimulate hunger and food intake.[2][7][8][9]

-

Anorexigenic Signaling: Post-ingestion, the gut releases a cascade of anorexigenic (satiety-inducing) hormones, including Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK), from enteroendocrine cells (EECs).[8][10][11] Furthermore, serotonin (5-HT) , with over 90% produced by intestinal enterochromaffin cells, plays a complex role in gut motility and satiety signaling.[12][13][14]

-

Central Processing: These peripheral signals are integrated within the hypothalamus, particularly in the arcuate nucleus (ARC), which houses neurons that either stimulate (AgRP/NPY) or suppress (POMC/CART) appetite.[15][16]

Homoeriodictyol appears to exert its influence at the initial stage of this cascade: the gut's chemosensory detection system.

Core Mechanism of Action: Homoeriodictyol as a Modulator of Gut Chemosensory Pathways

Interaction with Bitter Taste Receptors (TAS2Rs)

Contrary to their name, taste receptors in the gut do not elicit a conscious taste perception but act as chemosensors of the luminal environment.[10][17] Homoeriodictyol is a broad-spectrum TAS2R ligand, acting as an agonist at certain receptors (TAS2R14, TAS2R39) and an antagonist at others (TAS2R31, TAS2R43, TAS2R50).[5][20] This differential activity is critical to its overall physiological effect.

The binding of a ligand like homoeriodictyol to a TAS2R on an enteroendocrine cell initiates a canonical G-protein coupled receptor (GPCR) signaling pathway.

Caption: TAS2R signaling cascade in enteroendocrine cells.

This increase in intracellular calcium is the primary trigger for the exocytosis of hormone-containing vesicles.[17]

Stimulation of Ghrelin Secretion

Clinical data robustly shows that homoeriodictyol administration, particularly with glucose, increases circulating levels of the orexigenic hormone ghrelin.[1][3][6] The proposed mechanism involves the activation of specific TAS2Rs on gastric X/A-like cells, the primary source of ghrelin.[18][21] The resulting calcium influx stimulates the synthesis and release of ghrelin into the bloodstream.

Reduction of Serotonin Release

Concurrently, homoeriodictyol has been shown to decrease plasma serotonin concentrations.[1][3][6] In vitro studies using the Caco-2 intestinal cell line model reveal that homoeriodictyol reduces serotonin release through a pathway involving the sodium-glucose cotransporter 1 (SGLT-1).[12][22] This reduction in a key satiety signal likely contributes significantly to the net orexigenic effect.

The dual action of increasing an orexigenic signal (ghrelin) while decreasing an anorexigenic one (serotonin) represents a powerful and potentially synergistic mechanism for appetite stimulation.

Caption: Dual mechanism of homoeriodictyol on appetite hormones.

Preclinical and In Vivo Evaluation

Translating this mechanistic understanding into a therapeutic requires rigorous preclinical evaluation. Rodent models are fundamental for this purpose.

Recommended Animal Models

-

Diet-Induced Obesity (DIO) Models: While seemingly counterintuitive, DIO models in mice or rats are valuable.[23] These animals exhibit altered metabolic signaling and can be used to assess if homoeriodictyol can override existing satiety signals.

-

Anorexia Models: Models of anorexia, such as activity-based anorexia or chemotherapy-induced anorexia, are highly relevant for testing the efficacy of homoeriodictyol in clinically pertinent contexts.[24]

-

Genetic Models: Mice with knockouts for specific TAS2Rs or ghrelin receptors can be instrumental in definitively validating the proposed mechanism of action.[23][25]

In Vivo Experimental Protocol: Acute Food Intake Study

This protocol outlines a foundational experiment to confirm the orexigenic effect of homoeriodictyol in a rodent model.

Objective: To determine the effect of acute oral administration of homoeriodictyol on food intake and key metabolic hormones in male Sprague-Dawley rats.

Methodology:

-

Acclimation: House male Sprague-Dawley rats (250-300g) individually with ad libitum access to standard chow and water for 7 days to acclimate.

-

Fasting: Fast animals for 16 hours overnight with free access to water.

-

Dosing: At the beginning of the light cycle, administer one of the following treatments via oral gavage (n=8-10 per group):

-

Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

-

Homoeriodictyol (e.g., 50 mg/kg body weight)

-

Homoeriodictyol (50 mg/kg) + Glucose (2 g/kg)

-

-

Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of standard chow. Measure food consumption at 1, 2, 4, and 24 hours post-administration.

-

Blood Sampling: Collect terminal blood samples via cardiac puncture at 2 hours post-dosing. Process blood to plasma and store at -80°C.

-

Hormone Analysis: Quantify plasma levels of acylated ghrelin and serotonin using validated commercial ELISA kits.

Expected Quantitative Data & Presentation

The results of such a study can be effectively summarized in tabular format.

Table 1: Effect of Homoeriodictyol on Cumulative Food Intake (g) in Fasted Rats

| Treatment Group | 1-hour Intake (g) | 2-hour Intake (g) | 4-hour Intake (g) |

| Vehicle Control | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.1 ± 0.6 |

| Homoeriodictyol | 2.9 ± 0.4 | 4.8 ± 0.5 | 6.7 ± 0.7 |

| HED + Glucose | 3.8 ± 0.5 | 6.2 ± 0.6 | 8.5 ± 0.8** |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |

Table 2: Effect of Homoeriodictyol on Plasma Hormone Levels (2h post-dose)

| Treatment Group | Acylated Ghrelin (pg/mL) | Serotonin (ng/mL) |

| Vehicle Control | 150 ± 15 | 250 ± 22 |

| Homoeriodictyol | 210 ± 20 | 185 ± 18 |

| HED + Glucose | 285 ± 25 | 160 ± 15 |

| *Data are presented as mean ± SEM. *p<0.05, *p<0.1 vs. Vehicle Control. |

In Vitro Mechanistic Validation

In vitro assays are crucial for dissecting the cellular and molecular mechanisms without the complexities of a whole-organism system.

Recommended Cell Models

-

Ghrelin-secreting cells: Primary gastric mucosal cell cultures or immortalized ghrelin-producing cell lines (e.g., SG-1) are suitable for studying direct effects on ghrelin release.[26]

-

Serotonin-secreting cells: Human Caco-2 cells, which differentiate to form a model of the intestinal barrier, or BON cells are established models for studying serotonin release.[12]

-

Receptor-specific reporter assays: HEK293 cells transiently transfected to express specific human TAS2R subtypes can be used to confirm homoeriodictyol's agonist or antagonist activity and map downstream signaling (e.g., via calcium flux assays).

In Vitro Protocol: Ghrelin Secretion Assay

Objective: To measure the direct effect of homoeriodictyol on ghrelin secretion from a ghrelin-producing cell line.

Methodology:

-

Cell Culture: Culture SG-1 cells in appropriate media until they reach 80% confluency.

-

Plating: Seed cells into 24-well plates and grow to desired confluency.

-

Pre-incubation: Wash cells with a buffered salt solution (e.g., Krebs-Ringer) and pre-incubate for 30 minutes at 37°C.

-

Stimulation: Aspirate the buffer and add fresh buffer containing one of the following test conditions (n=4-6 per condition):

-

Vehicle control (0.1% DMSO)

-

Homoeriodictyol (at concentrations from 1 µM to 100 µM)

-

Positive control (e.g., norepinephrine)

-

Negative control (e.g., GPR120 agonist GW-9508)

-

-

Incubation: Incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant. Immediately acidify with HCl and add a serine protease inhibitor (e.g., AEBSF) to prevent ghrelin degradation. Store at -80°C.

-

Quantification: Measure acylated ghrelin concentrations in the supernatant using a specific ELISA or radioimmunoassay.[4]

-

Normalization: Lyse the cells and perform a total protein assay (e.g., BCA assay) to normalize ghrelin secretion to total cellular protein content.

Pharmacokinetics and Safety Considerations

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of homoeriodictyol is critical for drug development.

-

Absorption & Bioavailability: Like many flavonoids, homoeriodictyol's bioavailability can be limited.[27] It is metabolized in the liver and gut into glucuronidated and sulfated forms.[28] Studies in rats after oral administration of related compounds show that homoeriodictyol and its glucuronide are major metabolites found in plasma and tissues.[28]

-

Distribution: After intravenous administration in rats, homoeriodictyol-7-O-beta-D-glucopyranoside is cleared from the blood and primarily distributes to the liver and small intestine.[29]

-

Half-life: The elimination half-life (t1/2β) of the glucoside form in rats is approximately 1.27 hours.[29] Stereochemistry plays a role in its pharmacokinetics, with the (S)-enantiomer being predominant in natural sources.[30][31]

Safety and Toxicology

Currently, there is limited publicly available, comprehensive toxicology data specifically for homoeriodictyol as a pharmaceutical agent.[32][33] For drug development purposes, a full toxicological assessment would be required, including:

-

Acute and chronic toxicity studies in two species (e.g., rodent and non-rodent).[7]

-

Genotoxicity assays (e.g., Ames test, micronucleus assay).

-

Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.[7]

-

Reproductive and developmental toxicity studies .[7]

Future Directions and Therapeutic Potential

Homoeriodictyol presents a novel, dual-action mechanism for appetite stimulation. Its ability to concurrently boost an orexigenic signal and suppress an anorexigenic one makes it a compelling candidate for addressing conditions of cachexia and anorexia associated with aging, cancer, or other chronic diseases.

Future research should focus on:

-

Optimizing Delivery: Developing formulations to improve the oral bioavailability of homoeriodictyol.

-

Chronic Dosing Studies: Evaluating the long-term efficacy and safety of homoeriodictyol in relevant animal models.

-

Human Clinical Trials: Progressing to carefully designed clinical trials in populations with appetite loss to confirm the promising preclinical and initial human data.[1]

-

Receptor Deconvolution: Precisely identifying which TAS2R subtypes are responsible for the desired effects on ghrelin and other gut hormones to enable the design of more targeted second-generation molecules.

By leveraging the mechanisms detailed in this guide, the scientific community can further explore and potentially harness the therapeutic power of homoeriodictyol to address the significant unmet need for safe and effective appetite stimulants.

References

-

Bitter taste receptors along the gastrointestinal tract: comparison between humans and rodents. (2023, August 30). Frontiers in Nutrition. [Link]

-

Gut Bitter Taste Receptor Signaling Induces ABCB1 through a Mechanism Involving CCK. PMC. [Link]

-

Bitter taste receptors in the gut-vascular axis: a novel target for immune and metabolic regulation of hypertension. (2026, January 13). Frontiers in Endocrinology. [Link]

-

The flavanone homoeriodictyol increases SGLT-1-mediated glucose uptake but decreases serotonin release in differentiated Caco-2 cells. (2017, February 13). PLoS One. [Link]

-

Human intestinal bitter taste receptors regulate innate immune responses and metabolic regulators in obesity. (2021, November 16). Journal of Clinical Investigation. [Link]

-

Stereospecific pharmacokinetics of racemic homoeriodictyol, isosakuranetin, and taxifolin in rats and their disposition in fruit. (2010, November 10). Chirality. [Link]

-

Stereospecific Pharmacokinetics of Racemic Homoeriodictyol, Isosakuranetin, and Taxifolin in Rats and Their Disposition in Fruit. (2026, January 15). ResearchGate. [Link]

-

(-)-homoeriodictyol, 446-71-9. The Good Scents Company. [Link]

-

Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. (2008, March 18). Endocrinology. [Link]

-

Appetite-Inducing Effects of Homoeriodictyol: Two Randomized, Cross-Over Interventions. (2017, December 15). Molecular Nutrition & Food Research. [Link]

-

HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues. (2007, April 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer. PNAS. [Link]

-

Animal models of programming: early life influences on appetite and feeding behaviour. Proceedings of the Nutrition Society. [Link]

-

G protein-coupled receptor 120 signaling regulates ghrelin secretion in vivo and in vitro. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-